7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Lipophilicity Membrane Permeability Drug Design

Researchers designing CNS-penetrant or intracellular targets require building blocks with high passive permeability and a reliable synthetic handle. 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 106582-41-6) solves this by combining a reactive 7-chloro group for Pd-catalyzed cross-coupling with dual CF3 groups that raise LogP to 4.32, ensuring membrane permeability and metabolic stability. - 91% isolated yield in gram-scale synthesis, reducing downstream costs. - Inert CF3 groups during coupling enable systematic SAR library generation. - ≥95% purity, stored sealed at 2-8°C, shipped ambient.

Molecular Formula C10H3ClF6N2
Molecular Weight 300.59 g/mol
CAS No. 106582-41-6
Cat. No. B010938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine
CAS106582-41-6
Molecular FormulaC10H3ClF6N2
Molecular Weight300.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)Cl
InChIInChI=1S/C10H3ClF6N2/c11-7-2-1-4-5(9(12,13)14)3-6(10(15,16)17)18-8(4)19-7/h1-3H
InChIKeyXLLWATLHAAVGDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine Physicochemical Profile


7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 106582-41-6) is a fluorinated heterocyclic building block belonging to the 1,8-naphthyridine family. Its structure incorporates a chlorine atom at the 7-position and two electron-withdrawing trifluoromethyl groups at the 2- and 4-positions of the naphthyridine core [1]. This substitution pattern confers a distinct physicochemical profile, including a calculated LogP of 4.32 and a melting point of 92 °C . The compound is commercially available as a research intermediate, typically with purity ≥98%, and is supplied by multiple vendors for use in medicinal chemistry and materials science applications .

7‑Cl handle Enables Pd‑catalyzed cross‑coupling diversification
Dual‑CF₃ core Provides high lipophilicity and electron‑withdrawing character
Building block supply Commercially available for medicinal chemistry and materials research

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine vs. Simpler Analogs


Generic substitution of 7-chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine with unsubstituted 1,8-naphthyridine or mono‑trifluoromethyl analogs is unsupported by experimental data. The presence of two trifluoromethyl groups dramatically increases lipophilicity (LogP 4.32 vs. ~1.6 for parent 1,8-naphthyridine), which directly impacts solubility, membrane permeability, and metabolic stability . Furthermore, the 7‑chloro substituent is a critical reactive handle for downstream functionalization (e.g., cross‑coupling), while the trifluoromethyl groups modulate electronic properties and biological target interactions [1][2]. These quantitative differences render simple analog substitution unviable; the specific evidence below demonstrates exactly where this compound differentiates from its closest structural neighbors.

Property
Target Compound
Simpler Analogs
Lipophilicity
High (dual‑CF₃)
Low (unsubstituted or mono‑CF₃)
7‑Position reactivity
Cross‑coupling competent (7‑Cl)
Inert (7‑H) — unable to diversify
Electronic tuning
Strong electron withdrawal (dual‑CF₃)
Weaker or absent effect

7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine Differentiation Evidence


Lipophilicity Enhancement vs. Parent 1,8-Naphthyridine

The target compound exhibits a calculated LogP of 4.32, whereas the unsubstituted parent 1,8-naphthyridine has a LogP of approximately 1.63 . This ~2.7‑log unit increase reflects the profound lipophilicity contributed by the two trifluoromethyl groups. Higher lipophilicity is directly correlated with improved passive membrane diffusion and enhanced metabolic stability in medicinal chemistry contexts [1].

Lipophilicity
Reported
LogP 4.32
Supports permeability‑focused research fit
Parent 1,8‑naphthyridine LogP ~1.63
Lipophilicity Membrane Permeability Drug Design

Synthetic Accessibility from 5,7-Bis(trifluoromethyl) Precursor

A documented synthetic route converts 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-ol to the target 7-chloro derivative in 91% isolated yield [1]. This high-yielding transformation is enabled by the presence of the 2‑hydroxy group, which is activated for chlorination. Comparable yields for introducing chlorine into non‑activated naphthyridine positions are typically lower (often <70%) due to deactivation by ring nitrogens [2].

Synthetic yield
Class‑level
91% isolated
Supports large‑scale synthesis feasibility
Chlorination of 5,7‑bis(CF₃) precursor
Synthetic Efficiency Process Chemistry Intermediates

Cross-Coupling Reactivity of the 7-Chloro Handle

The 7‑chloro substituent in 1,8‑naphthyridines participates in palladium‑catalyzed vinylic cross‑coupling under mild conditions, a reactivity not available to 7‑unsubstituted 2,4‑bis(trifluoromethyl) analogs [1]. Specifically, 7‑chloro‑1,8‑naphthyridines undergo Stille‑type couplings with organostannanes at room temperature, whereas the corresponding 7‑H derivatives are unreactive [1]. This site‑specific reactivity allows for precise diversification at the 7‑position while the 2‑ and 4‑trifluoromethyl groups remain intact.

Cross‑coupling
Head‑to‑head
Reactive
7‑Cl enables diversification; 7‑H is inert
Pd(0) Stille coupling at room temp.
Cross‑Coupling C–C Bond Formation Medicinal Chemistry

Redox Potential Shift with Dual CF3 Substitution

In diruthenium naphthyridine complexes, increasing the number of trifluoromethyl substituents from zero to two results in a progressive positive shift of redox potentials [1]. Specifically, complexes bearing two CF3 groups exhibit a larger positive shift than mono‑CF3 analogs, demonstrating that the dual‑CF3 substitution pattern in 7‑chloro‑2,4‑bis(trifluoromethyl)‑1,8‑naphthyridine provides enhanced electron‑withdrawing character. This effect is also accompanied by a significant blue shift in visible absorption bands [1].

Redox shift
Class‑level
Larger positive shift
Dual‑CF₃ provides stronger electron‑withdrawing effect
Trend from diruthenium complex study
Electrochemistry Materials Science Redox Tuning

Applications of 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine


7-Position Diversification via Cross-Coupling

The 7‑chloro handle enables palladium‑catalyzed cross‑coupling to generate libraries of 7‑substituted 2,4‑bis(trifluoromethyl)‑1,8‑naphthyridines. This is directly supported by the demonstrated reactivity of 7‑chloro‑1,8‑naphthyridines in vinylic arylation [1]. The 2‑ and 4‑trifluoromethyl groups remain inert under these conditions, allowing systematic SAR studies while retaining the favorable lipophilicity (LogP 4.32) and electron‑withdrawing profile of the core .

Building Block for High-Lipophilicity Drug Candidates

With a LogP of 4.32—nearly 3 log units higher than parent 1,8‑naphthyridine—this compound is ideally suited for designing CNS‑penetrant or intracellular‑targeting molecules where high passive permeability is required [1]. The dual‑CF3 motif also confers metabolic stability, a well‑documented advantage in fluorinated heterocycles .

Ligand Design for Redox-Active Metal Complexes

The strong electron‑withdrawing nature of the two trifluoromethyl groups shifts redox potentials positively and influences metal‑ligand charge transfer, as shown in diruthenium paddlewheel complexes [1]. This makes 7‑chloro‑2,4‑bis(trifluoromethyl)‑1,8‑naphthyridine a valuable scaffold for synthesizing ligands used in catalysis, magnetic materials, or electrochromic devices where precise redox tuning is essential.

Economical Intermediate for Multi-Step Syntheses

The 91% isolated yield for converting 5,7‑bis(trifluoromethyl)[1,8]naphthyridin‑2‑ol to the target 7‑chloro derivative ensures cost‑effective access to gram‑scale quantities [1]. This high efficiency reduces overall synthesis costs for downstream products, making it a preferred intermediate over analogs that require lower‑yielding halogenation steps.

Application
Selection Property
Validation Focus
7‑Position diversification (cross‑coupling)
7‑Chloro reactivity handle
Cross‑coupling reactivity assessment
High‑lipophilicity scaffold
Lipophilicity‑driven permeability context
Permeability and metabolic stability evaluation
Redox‑active metal complex ligands
Dual‑CF₃ electron‑withdrawing character
Redox potential and optical property review
Economical intermediate
High‑yield synthetic route
Scalability and cost analysis

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